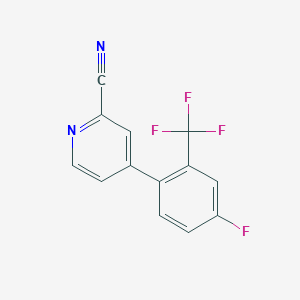

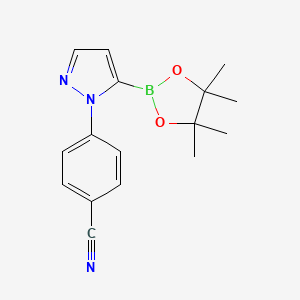

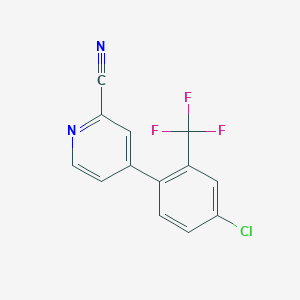

![molecular formula C16H15ClN2O2 B1396969 4-[(2-甲基-1H-苯并咪唑-1-基)甲基]苯甲酸盐酸盐 CAS No. 907948-02-1](/img/structure/B1396969.png)

4-[(2-甲基-1H-苯并咪唑-1-基)甲基]苯甲酸盐酸盐

描述

“4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride” is a derivative of benzimidazole . Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride”, involves various methods. One such method involves the use of aromatic and heteroaromatic 2-nitroamines in a one-pot procedure, which reduces the nitro group and effects the imidazole cyclization . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of “4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride” have been conducted using the B3LYP/6-311++G(d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Chemical Reactions Analysis

The UV-vis spectrum of “4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride”, as well as effects of solvents, have been investigated . A thorough examination of Non-Bonding Orbitals, excitation energies, AIM charges, Fukui functions, and the Electron Localization Function (ELF) has been carried out .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride” include its boiling point, density, and pKa . Theoretical and actual NMR chemical shifts were found to be quite similar .

科学研究应用

药物研究 抗菌剂

苯并咪唑衍生物,包括与 4-[(2-甲基-1H-苯并咪唑-1-基)甲基]苯甲酸盐酸盐类似的化合物,已被发现具有强大的抗菌特性。 它们因其抑制参与微生物致病的各种酶的能力而被研究用作抗菌剂、抗真菌剂和抗病毒剂 .

药理学研究 抗癌剂

这些化合物也因其抗癌特性而被研究。 苯并咪唑衍生物可以通过干扰癌细胞的细胞分裂和 DNA 复制而作为抗肿瘤剂 .

化学合成 复杂分子的前体

苯并咪唑衍生物是合成更复杂分子(如取代的苯并咪唑并[1,2-a]喹啉酮)的关键前体,这些分子在药物化学中具有多种应用 .

材料科学 相变材料

一些苯并咪唑衍生物已被用于制造表现出可逆固-液相变的材料,这些材料可能在智能材料和纳米技术中得到应用 .

分析化学 光谱学和量子化学

使用先进的计算方法研究了苯并咪唑衍生物的振动光谱和量子化学特征。 这项研究有助于理解这些化合物的电子结构和反应性 .

生物学研究 酶抑制

已知苯并咪唑衍生物抑制质子泵抑制剂 (PPI),质子泵抑制剂用于治疗胃食管反流等疾病。 这使得它们成为研究胃肠道疾病和开发新疗法的宝贵工具 .

未来方向

The future directions for the study of “4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride” could include further investigation into its potential applications, such as its use as an anti-cancer agent or an HIV integrase inhibitor . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

作用机制

It’s worth noting that benzimidazole derivatives, to which this compound belongs, are known to have diverse biological activities and are often used in medicinal chemistry . They can interact with various biological targets, leading to different therapeutic effects. The exact mode of action would depend on the specific structural features of the compound and its interaction with its biological target .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its chemical structure and physicochemical properties. These properties would also affect the compound’s bioavailability .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interaction with its target, and its overall efficacy .

属性

IUPAC Name |

4-[(2-methylbenzimidazol-1-yl)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(9-7-12)16(19)20;/h2-9H,10H2,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSVVGYWJBKATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

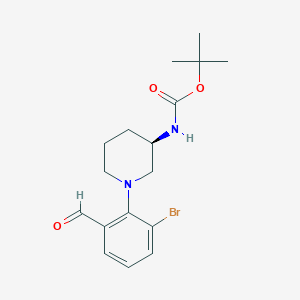

![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)

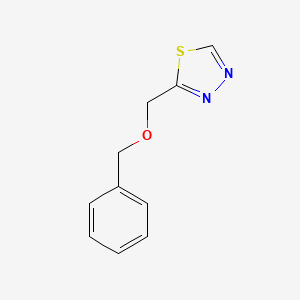

![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)

![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)